molecular formula C7H11N3S B024027 (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine CAS No. 106092-11-9

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Cat. No. B024027
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to (R)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine, often involves cyclization reactions and interactions between different chemical entities. For instance, polyfluoroaromatic tellurium–nitrogen compounds have been synthesized through reactions involving diamines, demonstrating the complexity and versatility of synthetic strategies in this chemical space (Kovtonyuk et al., 1996).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including (R)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine, is characterized by the presence of a benzothiazole core with additional substituents that influence its chemical and physical properties. Structural studies on similar compounds have been conducted to understand the impact of different substituents on the molecule's configuration and stability (Yates, Mccall, & Stevens, 1991).

Chemical Reactions and Properties

The chemical reactivity of (R)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine and related compounds can be influenced by the presence of the benzothiazole core and the specific substituents attached to it. For example, the synthesis and characterization of compounds derived from benzothiazole have shown how different functional groups can affect the chemical behavior and reactivity of these molecules (Liu et al., 2012).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in different fields. Studies on compounds like 4-(6,7-dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester have provided insights into the factors that influence the physical properties of these molecules (Yoshida et al., 2001).

Chemical Properties Analysis

The chemical properties of (R)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine, including its reactivity, stability, and interactions with other molecules, are crucial for its potential applications. Research on similar benzothiazole derivatives has shed light on the chemical behavior of these compounds, including their potential as ligands in metal-organic frameworks and their photophysical properties (Sun et al., 2013).

Scientific Research Applications

  • Inhibitors of Bacterial DNA Gyrase B : Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine act as inhibitors of bacterial DNA gyrase B (GyrB), which is significant in the context of antibacterial drug discovery (Enriz et al., 2023).

  • Synthesis of Heterocycles : These compounds are useful in synthesizing benzimidazoles, quinoxalines, and other heterocycles, important in various chemical synthesis processes (Burton et al., 1968).

  • 5-Hydroxytryptamine (5-HT3) Receptor Antagonists : The R-isomer of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives was found to be significantly more potent as a 5-HT3 receptor antagonist than its S-isomer (Ohta et al., 1996).

  • Treatment for Amyotrophic Lateral Sclerosis (ALS) : A synthetic amino-benzothiazole, RPPX, is being developed for treating ALS due to its neuroprotective properties and lower affinity for dopamine receptors (Gribkoff & Bozik, 2008).

  • Brain-Specific MR Contrast Agent : Gadolinium(III)-4-benzothiazol-2-yl-phenylamine (DO3A-BT) is a potential brain-specific MR contrast agent for mapping the structural and functional organization of the brain (Saini et al., 2013).

  • Anti-Tumor Activity : Some synthesized thiazole derivatives showed a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

  • Dopaminergic Efficacy : Both enantiomers of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine possess comparable dopaminergic efficacy, which is relevant in the study of dopamine receptors (Jaén et al., 1991).

  • Applications in Chemistry and Biology : The synthesized benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]thiadiazole has potential applications in chemistry and biology (Komin & Carmack, 1975).

  • Materials for Aerospace and Automotive Industries : Imide-aryl ether benzothiazole copolymers have good thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries (Hedrick, 1990).

  • Anti-Corrosion Behavior : A synthesized azo dye derived from 4,5,6,7-Tetrahydro-1,3-benzothiazole showed effective inhibition of mild steel corrosion (Mallikarjuna et al., 2019).

  • Physiological pH Sensing : A benzothiazole-based AIEgen is suitable for highly sensitive detection of physiological pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

properties

IUPAC Name

(6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587748
Record name (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

CAS RN

106092-11-9
Record name (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Reactant of Route 2
Reactant of Route 2
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Reactant of Route 3
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Reactant of Route 4
Reactant of Route 4
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Reactant of Route 5
Reactant of Route 5
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
Reactant of Route 6
(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.